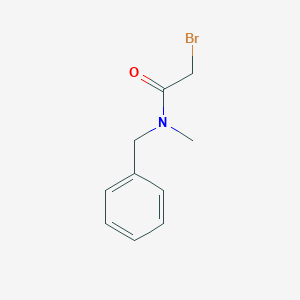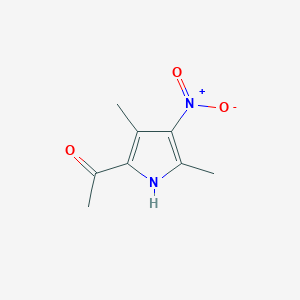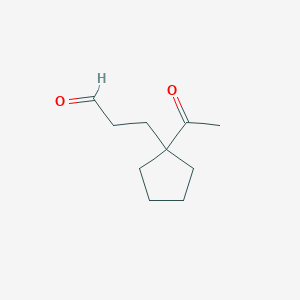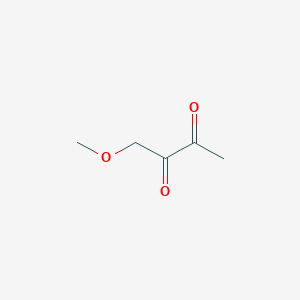
Hipdsha
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hipdsha, also known as 2-Hydroxypropyl-β-cyclodextrin, is a cyclic oligosaccharide that has gained significant attention in the scientific community due to its unique properties. It is a water-soluble compound that is commonly used as a solubilizing agent for poorly soluble drugs. In recent years, it has been discovered that Hipdsha has several other potential applications, including its use as a synthesis method, in scientific research, and as a mechanism of action for various biochemical and physiological effects.
Mechanism of Action
Hipdsha works by forming inclusion complexes with hydrophobic molecules, such as drugs and lipids. The hydrophobic molecule is encapsulated within the cavity of the cyclodextrin, which increases its solubility in water and enhances its bioavailability. In addition, Hipdsha has been shown to interact with cell membranes, which can affect the uptake and transport of hydrophobic molecules.
Biochemical and Physiological Effects
Hipdsha has several biochemical and physiological effects that make it a promising compound for various applications. It has been shown to reduce cholesterol levels in animal models, which may have implications for the treatment of hypercholesterolemia. It has also been shown to have antioxidant properties, which can protect cells from oxidative stress and reduce the risk of chronic diseases.
Advantages and Limitations for Lab Experiments
Hipdsha has several advantages for lab experiments. It is a water-soluble compound that is easy to handle and store. It has a low toxicity profile and is generally considered safe for use in cell culture and animal models. However, there are some limitations to its use. It can interfere with certain assays, such as those that rely on the formation of micelles or liposomes. It can also affect the stability and activity of some proteins and enzymes.
Future Directions
There are several future directions for the use of Hipdsha in scientific research. One potential application is in the development of drug delivery systems for poorly soluble drugs. Hipdsha can be used to encapsulate these drugs and enhance their solubility and bioavailability. Another potential application is in the development of functional foods and nutraceuticals. Hipdsha has been shown to have several health benefits, and it may be possible to incorporate it into food products to improve their nutritional value. Finally, Hipdsha may have applications in the treatment of neurological disorders, such as Alzheimer's disease. It has been shown to reduce the accumulation of amyloid-beta peptides, which are thought to play a role in the development of Alzheimer's disease.
Synthesis Methods
Hipdsha is synthesized by the reaction of β-cyclodextrin with propylene oxide. The reaction is carried out in the presence of a catalyst, such as sodium hydroxide, and requires careful control of temperature and reaction time. The resulting compound is a white, crystalline powder that is highly soluble in water.
Scientific Research Applications
Hipdsha has several potential applications in scientific research. It has been shown to enhance the solubility and bioavailability of poorly soluble drugs, which can improve their efficacy and reduce their toxicity. It has also been used as a stabilizing agent for proteins and enzymes, which can improve their shelf life and preserve their activity.
properties
CAS RN |
140683-97-2 |
|---|---|
Product Name |
Hipdsha |
Molecular Formula |
C32H38INO4 |
Molecular Weight |
625.6 g/mol |
IUPAC Name |
N-[2-(4-hydroxy-3-(125I)iodanylphenyl)ethyl]-6-[4-[(E)-4-(4-hydroxyphenyl)hex-3-en-3-yl]phenoxy]hexanamide |
InChI |
InChI=1S/C32H38INO4/c1-3-28(24-10-14-26(35)15-11-24)29(4-2)25-12-16-27(17-13-25)38-21-7-5-6-8-32(37)34-20-19-23-9-18-31(36)30(33)22-23/h9-18,22,35-36H,3-8,19-21H2,1-2H3,(H,34,37)/b29-28+/i33-2 |
InChI Key |
MJKWBAVJMPZEJN-HMIJFBHYSA-N |
Isomeric SMILES |
CC/C(=C(/CC)\C1=CC=C(C=C1)OCCCCCC(=O)NCCC2=CC(=C(C=C2)O)[125I])/C3=CC=C(C=C3)O |
SMILES |
CCC(=C(CC)C1=CC=C(C=C1)OCCCCCC(=O)NCCC2=CC(=C(C=C2)O)I)C3=CC=C(C=C3)O |
Canonical SMILES |
CCC(=C(CC)C1=CC=C(C=C1)OCCCCCC(=O)NCCC2=CC(=C(C=C2)O)I)C3=CC=C(C=C3)O |
synonyms |
HIPDSHA N-(4'-hydroxy-3'-(125I)iodophenethyl)-6-(4-O-diethylstilbestryl)hexanamide N-(4'-hydroxy-3'-iodophenethyl)-6-(4-O-diethylstilbestryl)hexanamide |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![3-methyl-1H-[1,4]oxazino[4,3-a]benzimidazole](/img/structure/B115232.png)


![1-[4-(1-Fluoroethenyl)phenyl]ethanone](/img/structure/B115239.png)



![N-[(3R,4R,5S,6R)-4,5-dihydroxy-2-[(2S,3S,4S,5S,6R)-4-hydroxy-5-methoxy-6-(methoxymethyl)-2-[[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(4-nitrophenoxy)oxan-2-yl]methoxy]oxan-3-yl]oxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B115250.png)


